molecular formula C39H51N11O5 B10847237 c(his-D-phe-arg-trp-Ahp)

c(his-D-phe-arg-trp-Ahp)

Cat. No.: B10847237
M. Wt: 753.9 g/mol
InChI Key: YQBUXOUSHPXETO-LDLFXXLYSA-N
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Description

The compound C(his-D-phe-arg-trp-Ahp) is a cyclic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is known for its interaction with melanocortin receptors, particularly the melanocortin 3 receptor and melanocortin 4 receptor. These receptors are involved in various physiological functions, including energy homeostasis, pigmentation, and appetite regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C(his-D-phe-arg-trp-Ahp) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of the remaining amino acids (histidine, D-phenylalanine, arginine, tryptophan, and aminohexanoic acid) using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .

Industrial Production Methods

Industrial production of C(his-D-phe-arg-trp-Ahp) involves scaling up the solid-phase peptide synthesis process. This requires optimization of reaction conditions, including temperature, solvent, and reagent concentrations, to ensure high yield and purity. Purification of the final product is typically achieved through high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

C(his-D-phe-arg-trp-Ahp) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation of the tryptophan residue can lead to peptides with different receptor binding affinities .

Scientific Research Applications

C(his-D-phe-arg-trp-Ahp) has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of C(his-D-phe-arg-trp-Ahp) involves its interaction with melanocortin receptors, particularly melanocortin 3 receptor and melanocortin 4 receptor. Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to an increase in cyclic adenosine monophosphate levels. This activation results in various physiological effects, including modulation of appetite and energy expenditure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other melanocortin receptor agonists and antagonists, such as:

Uniqueness

C(his-D-phe-arg-trp-Ahp) is unique due to its specific sequence and cyclic structure, which confer distinct binding properties and biological activity. Its ability to selectively modulate melanocortin receptors makes it a valuable tool for studying receptor-ligand interactions and developing therapeutic agents .

Properties

Molecular Formula

C39H51N11O5

Molecular Weight

753.9 g/mol

IUPAC Name

2-[3-[(3R,6S,9R,12R)-9-benzyl-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloicos-6-yl]propyl]guanidine

InChI

InChI=1S/C39H51N11O5/c40-39(41)44-18-10-15-30-36(53)50-32(20-26-22-45-29-14-8-7-13-28(26)29)35(52)43-17-9-2-1-6-16-34(51)47-33(21-27-23-42-24-46-27)38(55)49-31(37(54)48-30)19-25-11-4-3-5-12-25/h3-5,7-8,11-14,22-24,30-33,45H,1-2,6,9-10,15-21H2,(H,42,46)(H,43,52)(H,47,51)(H,48,54)(H,49,55)(H,50,53)(H4,40,41,44)/t30-,31+,32+,33+/m0/s1

InChI Key

YQBUXOUSHPXETO-LDLFXXLYSA-N

Isomeric SMILES

C1CCCNC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54

Canonical SMILES

C1CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54

Origin of Product

United States

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